[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under specific conditions. The final step involves coupling the thieno[2,3-b]pyridine intermediate with the benzodioxole moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the benzodioxole moiety contributes to its overall stability and bioavailability. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methylphenyl)methanone
- [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Uniqueness
Compared to similar compounds, [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone stands out due to the presence of the benzodioxole moiety. This structural feature imparts unique chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone, with the molecular formula C23H15F3N2O3S and a molecular weight of 456.44 g/mol, is a member of the thienopyridine class of compounds. Its unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a trifluoromethyl group, alongside a benzodioxole moiety. This structural complexity may contribute to its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-b]pyridines exhibit antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar scaffolds have been noted for their anticancer activities. For example, thienopyridines have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuropharmacological Effects : The benzodioxole component is known for psychoactive properties, suggesting potential neuropharmacological effects that could be explored further in the context of anxiety or depression treatments .
Antimicrobial Studies
A study focusing on the antimicrobial efficacy of thienopyridine derivatives found that certain modifications enhanced their activity against standard bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 31.25 to 62.5 µg/mL against E. coli and S. aureus .
Anticancer Mechanisms
Research has demonstrated that thienopyridine derivatives can inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives caused G1 or G2/M phase arrest in cancer cell lines, effectively halting proliferation .
Neuropharmacological Research
Investigations into the psychoactive properties of benzodioxole derivatives indicate potential applications in treating mood disorders. The structure-activity relationship (SAR) studies reveal that modifications to the benzodioxole moiety can significantly impact binding affinity to serotonin receptors .
Case Studies
Properties
IUPAC Name |
[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O3S/c1-11-2-4-12(5-3-11)15-9-14(23(24,25)26)18-19(27)21(32-22(18)28-15)20(29)13-6-7-16-17(8-13)31-10-30-16/h2-9H,10,27H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKDJPCFHBYTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.